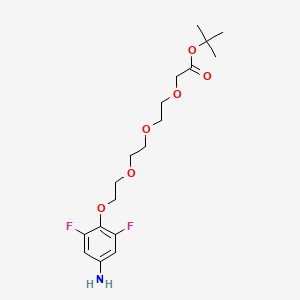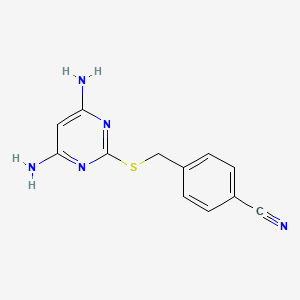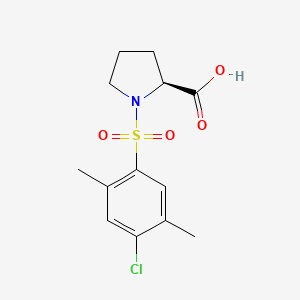
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine is a chemical compound that belongs to the thiazole family. It is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazole-5-carbonyl)-L-alanine typically involves the reaction of 2,4-dimethylthiazole-5-carbonyl chloride with L-alanine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
化学反应分析
Types of Reactions
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of (2,4-Dimethylthiazole-5-carbonyl)-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2,4-Dimethylthiazole-5-carbonyl chloride
- 2,4-Dimethylthiazole-5-carboxylic acid
- 2,4-Dimethylthiazole-5-methyl ester
Uniqueness
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine is unique due to its ability to participate in a wide range of chemical reactions and its diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
属性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
(2S)-2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-4-7(15-6(3)10-4)8(12)11-5(2)9(13)14/h5H,1-3H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI 键 |
IUUZKNAYJKZQTA-YFKPBYRVSA-N |
手性 SMILES |
CC1=C(SC(=N1)C)C(=O)N[C@@H](C)C(=O)O |
规范 SMILES |
CC1=C(SC(=N1)C)C(=O)NC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)











